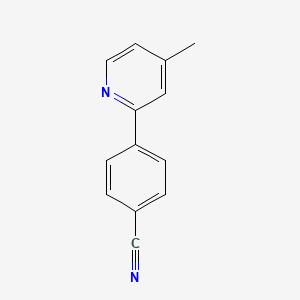

4-(4-Methylpyridin-2-yl)benzonitrile

Description

Core Molecular Architecture

4-(4-Methylpyridin-2-yl)benzonitrile (CAS: 1187168-55-3) is a heteroaromatic compound comprising a benzonitrile moiety linked to a 4-methylpyridin-2-yl group. Its molecular formula is $$ \text{C}{13}\text{H}{10}\text{N}_{2} $$, with a molecular weight of 194.23 g/mol. The benzene ring is substituted at the para-position by a nitrile group ($$-\text{C}\equiv\text{N}$$) and at the ortho-position relative to the nitrile by a pyridine ring bearing a methyl group at its 4-position.

The bond lengths and angles conform to typical aromatic systems. The carbon-nitrogen triple bond in the nitrile group measures approximately 1.16 Å, while the carbon-carbon bonds in the benzene and pyridine rings range between 1.38–1.40 Å. The dihedral angle between the benzene and pyridine rings is influenced by steric and electronic interactions, though specific values for this compound require further experimental validation.

Table 1: Key Structural Parameters

Isomerism and Stereochemical Features

The compound exhibits no stereoisomerism due to the absence of chiral centers or double bonds with restricted rotation. However, regiochemical considerations arise from the substitution pattern on the pyridine ring. The methyl group at the 4-position of the pyridine and the nitrile group on the benzene ring fix the molecular geometry, preventing geometric isomerism.

Conformational isomerism is possible due to rotation around the single bond connecting the benzene and pyridine rings. Nuclear Magnetic Resonance (NMR) studies of analogous compounds, such as 2-(4-methylphenyl)benzonitrile, reveal dihedral angles of ~44.6° between aromatic planes, suggesting moderate steric hindrance. For this compound, similar torsional strain likely limits free rotation, favoring a planar or near-planar arrangement to maximize conjugation.

Tautomerism and Conformational Dynamics

Tautomerism is not a dominant feature in this compound, as the pyridine ring lacks hydroxyl or amine groups necessary for lactam-lactim or keto-enol equilibria. However, the electron-deficient pyridine nitrogen may participate in resonance with the nitrile group, subtly influencing charge distribution.

Conformational dynamics are governed by rotational barriers between the aromatic rings. In polar solvents, intramolecular dipole interactions between the nitrile and pyridine groups may stabilize specific conformers. Infrared (IR) and NMR spectra of related benzonitrile derivatives show distinct absorption bands attributable to restricted rotation, such as split signals for aromatic protons in low-symmetry conformations.

Table 2: Spectroscopic Signatures

Structure

2D Structure

Properties

IUPAC Name |

4-(4-methylpyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-6-7-15-13(8-10)12-4-2-11(9-14)3-5-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPCSOXLLUJTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling Reactions (Suzuki–Miyaura Coupling)

One of the most reliable and widely used methods for synthesizing biaryl compounds such as 4-(4-methylpyridin-2-yl)benzonitrile is the Suzuki–Miyaura cross-coupling reaction . This method involves the palladium-catalyzed coupling of an arylboronic acid derivative with an aryl halide.

-

- Starting materials: 4-methylpyridin-2-yl boronic acid or boronate ester and 4-bromobenzonitrile.

- Catalyst system: Pd(OAc)2 or Pd(PPh3)4 with ligands such as SPhos or XantPhos.

- Base: Potassium phosphate (K3PO4) or sodium carbonate (Na2CO3).

- Solvent: Toluene, 1,4-dioxane, or a water-organic solvent mixture.

- Temperature: 90–110 °C.

- Reaction time: Typically 12 hours.

-

- High yields (often >75%).

- Mild reaction conditions.

- Good tolerance of functional groups including nitriles.

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(OAc)2 (2–5 mol%) |

| Ligand | SPhos or XantPhos (5–10 mol%) |

| Base | K3PO4 or Na2CO3 (2 equiv.) |

| Solvent | Toluene/H2O or 1,4-dioxane |

| Temperature | 90–110 °C |

| Reaction Time | 12 hours |

| Yield | 77–100% |

- Reference: This approach is consistent with the synthetic strategies reported for related pyridinyl-benzonitrile derivatives and heteroaryl compounds in medicinal chemistry literature.

Direct Arylation via Buchwald–Hartwig Amination

Though more commonly used for C–N bond formation, Buchwald–Hartwig amination conditions can be modified for C–C bond formation in some cases involving heteroaryl substrates.

-

- Pd catalyst with bulky phosphine ligands.

- Strong base such as t-BuONa.

- Elevated temperature (~90–110 °C).

- Solvent such as tert-amyl alcohol or toluene.

-

- Useful for coupling amine-functionalized pyridines with aryl halides.

- Provides an alternative to Suzuki coupling when boronic acids are unstable or unavailable.

Reference: This method is illustrated in the preparation of imidazo[1,2-a]pyridine derivatives but can be adapted for pyridine coupling.

Synthesis via Nucleophilic Aromatic Substitution and Subsequent Functionalization

Another approach, although less direct, involves:

- Preparation of 4-chloropyridine derivatives.

- Reaction with nucleophiles to introduce cyano or methyl groups.

Esterification and subsequent hydrolysis to yield the benzonitrile derivative.

-

- Ethyl 2-cyano-2-(pyridin-4-yl)acetate intermediates prepared from 4-chloropyridine hydrochloride.

- Reaction conditions: heating at 60–80 °C for 140–180 minutes.

- Workup: Extraction with ethyl acetate, drying with anhydrous sodium sulfate.

- Yields reported up to ~90%.

Reference: This method is detailed in patent literature describing preparation of related pyridinyl acetonitrile esters.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Catalyst and Ligand Selection: The choice of palladium source and ligand critically influences the coupling efficiency and selectivity. SPhos and XantPhos ligands are particularly effective for sterically hindered heteroaryl substrates.

Base and Solvent Effects: Potassium phosphate and sodium carbonate bases in aqueous-organic solvent mixtures enhance solubility and reaction rates. Toluene-water biphasic systems facilitate product isolation.

Temperature and Time: Elevated temperatures (90–110 °C) and extended reaction times (up to 12 hours) are standard to ensure complete conversion.

Purification: Products are typically purified by silica gel chromatography or preparative HPLC to achieve high purity suitable for pharmaceutical applications.

Functional Group Tolerance: The nitrile group remains intact under these coupling conditions, allowing direct synthesis without protective groups.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions, including acidic or basic environments.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 4-(4-Methylpyridin-2-yl)benzonitrile as a candidate for anticancer drug development. The compound's structural features allow it to interact with specific biological targets involved in cancer progression. For instance, it has been investigated for its ability to inhibit certain kinases that are overexpressed in various cancers, thus potentially reducing tumor growth and proliferation.

Neurological Disorders

The compound has also been studied for its effects on neurological conditions. Research indicates that derivatives of this compound may serve as positive allosteric modulators for specific receptors in the brain, which could lead to advancements in treatments for diseases such as schizophrenia and dementia . The development of radioligands based on this compound can aid in non-invasive imaging techniques to study receptor occupancy in living subjects.

Organic Electronics

This compound is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable electronic properties make it a suitable candidate for use as an electron transport layer or as part of the active layer in these devices.

Coordination Chemistry

The compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have potential applications in catalysis and materials science, where they can be used to create novel materials with specific electronic or optical properties.

Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in the synthesis of pharmaceuticals and agrochemicals. For example, it can be utilized to create derivatives that exhibit enhanced biological activity or improved solubility profiles.

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Methylpyridin-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing catalytic processes. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinyl-Substituted Benzonitriles

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure : Contains a thioether-linked 2,6-dimethylphenyl group instead of a pyridinyl moiety.

- Molecular Formula : C₁₅H₁₃NS

- Key Differences :

4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile

Pharmacologically Active Derivatives

4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]benzonitrile (TMC278/rilpivirine)

- Structure: Extended conjugation with a cyanoethenyl group.

- Pharmacology: Non-nucleoside reverse transcriptase inhibitor (NNRTI) with enhanced oral bioavailability due to amphiphilic aggregation behavior .

- Key Data : Demonstrated in molecular dynamics studies to form stable aggregates, improving pharmacokinetics .

3-(2-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethyl)-benzonitrile

Research Findings and Trends

Synthetic Efficiency :

- Photoredox methods (e.g., Meerwein arylation) enable higher yields (64–83%) for pyridinyl-benzonitriles compared to traditional coupling reactions .

- Transition metal-free protocols are emerging for sulfur-containing analogs, reducing costs .

Biological Activity :

- Pyridinyl and pyrimidinyl derivatives show promise in antiviral and enzyme inhibition contexts. For example, TMC278/rilpivirine’s aggregation behavior directly correlates with bioavailability .

- Chlorine and fluorine substituents enhance binding affinity in enzyme inhibitors (e.g., nitric oxide synthase) .

Structural Insights :

- The nitrile group’s electron-withdrawing nature stabilizes aromatic systems, while substituents (e.g., methyl, chloro) modulate solubility and target interactions .

Biological Activity

4-(4-Methylpyridin-2-yl)benzonitrile, with the molecular formula C13H10N2, is an organic compound notable for its diverse applications in both chemistry and biology. It features a benzonitrile moiety substituted with a 4-methyl-2-pyridyl group, which contributes to its biological activity and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's pyridine ring can coordinate with metal ions, potentially influencing catalytic processes, while the nitrile group may undergo metabolic transformations leading to active metabolites. This dual functionality enhances its versatility in biological systems.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for elucidating its biological effects. Research indicates that modifications to the pyridine and benzonitrile components can significantly alter the compound's potency and selectivity towards specific biological targets. For instance, derivatives of pyridine have been explored for their potential as ligands in receptor binding studies .

Antibacterial Efficacy

Recent studies have highlighted the antibacterial properties of related compounds, particularly those containing the 4-methylpyridine moiety. For example, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated significant activity against ESBL-producing Escherichia coli. These findings suggest that similar structural motifs in this compound may confer antibacterial properties, making it a candidate for further investigation as a potential antimicrobial agent .

Case Studies and Research Findings

- Antimicrobial Studies : A study on N-(4-methylpyridin-2-yl) thiophene derivatives showed promising results against resistant bacterial strains. Compounds exhibited high zones of inhibition at varying concentrations, indicating their potential as effective antibacterial agents .

- In Vitro Testing : In vitro assays have been conducted to assess the efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively, supporting their potential therapeutic applications .

- Receptor Binding Studies : Research into the binding affinities of pyridine derivatives has revealed their potential as positive allosteric modulators (PAMs) for specific receptors involved in neurological functions. This suggests that this compound could also play a role in neurological applications .

Comparison of Antibacterial Activity

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|---|

| 4a | 13 ± 2 | X mg/mL | Y mg/mL |

| 4c | 15 ± 2 | A mg/mL | B mg/mL |

| Control | N/A | C mg/mL | D mg/mL |

Note: Specific MIC and MBC values are placeholders and should be replaced with actual data from studies.

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for 4-(4-methylpyridin-2-yl)benzonitrile, and how can reaction yields be optimized?

A:

- Synthetic Routes : Common methods include nucleophilic substitution or Suzuki-Miyaura coupling to attach the pyridyl moiety to the benzonitrile core. For analogs, protocols involving chloroacetyl chloride and phenylisothiocyanate have been used to generate intermediates, with yields ranging from 16% to 46% depending on substituents and reaction conditions .

- Optimization :

- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Temperature : Elevated temperatures (80–120°C) improve cross-coupling efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures enhances purity.

Structural Characterization

Q: What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?

A:

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structural determination. For example, analogs like 3-fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile were resolved using 126 MHz ¹³C NMR and 282 MHz ¹⁹F NMR, validated against crystallographic data .

- NMR Analysis :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, δ 7.76–9.23 ppm (aromatic protons) and δ 111.1–189.7 ppm (carbonyl carbons) are typical for related compounds .

- Contradiction Mitigation : Cross-validate with mass spectrometry (HRMS) to confirm molecular weights .

Safety and Handling Protocols

Q: What safety precautions are critical when handling this compound in laboratory settings?

A:

- Hazard Mitigation :

- Decomposition Risks :

Advanced Applications in Materials Science

Q: How does this compound contribute to the development of OLED materials?

A:

- Role in OLEDs : Derivatives like 2,7-mPPICNC3 and 3,6-pPPICNC3 are used as bipolar fluorescent emitters, achieving external quantum efficiencies (EQEs) >8% due to their D′–D–A configuration .

- Design Considerations :

Methodological Challenges in Data Interpretation

Q: How should researchers address contradictions between computational predictions and experimental data for this compound?

A:

- Case Study :

- Predicted vs. Experimental LogP : ACD/Labs Percepta predictions may deviate from HPLC-measured values due to solvent effects. Calibrate models using experimental benchmarks .

- Crystallographic vs. NMR Data : For example, SHELX-refined structures may show bond-length discrepancies vs. NMR-derived conformers. Use multi-technique validation (e.g., XRD + NOESY) .

- Strategies :

Pharmacological Profiling

Q: What methodologies are used to evaluate the bioactivity of this compound derivatives?

A:

- In Vitro Assays :

- HIV Replication Inhibition : Derivatives like 1i (IC₅₀ = 0.36 μM) were tested via luciferase-based viral replication assays .

- Cytotoxicity : Use MTT assays on HEK293 cells (e.g., CC₅₀ > 50 μM for non-toxic profiles) .

- SAR Analysis :

- Substituent Impact : Hydroxyl/methoxy groups at the 3-position enhance activity by 3-fold compared to halogenated analogs .

Computational Modeling

Q: Which computational tools are effective for predicting the electronic properties of this compound?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.